h-Ala-ala-pro-leu-pna hcl

Description

BenchChem offers high-quality h-Ala-ala-pro-leu-pna hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about h-Ala-ala-pro-leu-pna hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

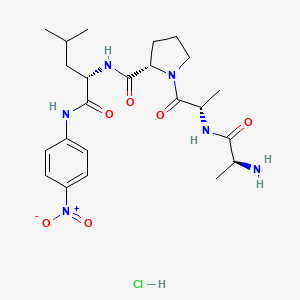

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N6O6.ClH/c1-13(2)12-18(21(31)26-16-7-9-17(10-8-16)29(34)35)27-22(32)19-6-5-11-28(19)23(33)15(4)25-20(30)14(3)24;/h7-10,13-15,18-19H,5-6,11-12,24H2,1-4H3,(H,25,30)(H,26,31)(H,27,32);1H/t14-,15-,18-,19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPVUXAHVUZGKQ-RFFPBCEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35ClN6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: H-Ala-Ala-Pro-Leu-pNA HCl Mechanism of Action and Protease Assay Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In the landscape of protease characterization, the selection of a chromogenic substrate dictates the fidelity of the kinetic data. H-Ala-Ala-Pro-Leu-pNA HCl (CAS: 201732-32-3) is a specialized synthetic tetrapeptide conjugated to a p-nitroaniline (pNA) reporter[1]. Unlike its widely utilized N-terminally blocked counterpart (Suc-Ala-Ala-Pro-Leu-pNA), which is the gold standard for human leukocyte elastase, this variant features a free N-terminal amine (H-) .

This structural nuance fundamentally shifts its specificity profile. As a Senior Application Scientist, I frequently see researchers overlook the impact of the N-terminal state. The unprotected amine makes H-Ala-Ala-Pro-Leu-pNA an optimal, high-affinity substrate for specific plant alkaline serine proteases (such as cucumisin from Cucumis melo), guinea pig chymase, and cereal endoproteases utilized in the malting and food industries[1][2][3].

Biochemical Profile & Target Specificity

The substrate's sequence—Alanine-Alanine-Proline-Leucine—occupies the S4 to S1 binding subsites of the target enzyme. The P1 Leucine dictates the primary cleavage site, while the P2 Proline induces a critical beta-turn in the peptide backbone, aligning the scissile bond perfectly within the catalytic triad of serine proteases[3].

Quantitative Kinetic Data

The table below summarizes the kinetic parameters and applications of the AAPL-pNA sequence across different target enzymes.

| Target Enzyme | Substrate Variant | Km | kcat | Application Context |

| Musk Melon Protease | H-Ala-Ala-Pro-Leu-pNA | 2.96 nM | 23.9 s⁻¹ | Food industry enzyme characterization[1] |

| Cucumisin (C. melo) | Glt-Ala-Ala-Pro-Leu-pNA | Broad | Broad | Plant serine protease profiling ()[3] |

| Cereal Endoproteases | H-Ala-Ala-Pro-Leu-pNA | N/A | N/A | Barley/wheat germination assays[2] |

| Guinea Pig Chymase | H-Ala-Ala-Pro-Leu-pNA | N/A | N/A | Inflammatory pathway modeling[1] |

Note: The exceptionally low Km (2.96 nM) for musk melon protease indicates a near-diffusion-limited affinity, making this substrate highly sensitive for detecting trace amounts of the enzyme in industrial food processing[1].

Mechanism of Action (Signal Generation)

The mechanism of action relies on the enzymatic hydrolysis of the amide bond between the P1 Leucine residue and the pNA leaving group. In its intact state, the peptide is colorless. Upon nucleophilic attack by the protease's active site serine, the bond is cleaved, releasing free p-nitroaniline. This release alters the electron delocalization of the pNA molecule, generating a strong yellow color that can be quantified spectrophotometrically.

Figure 1: Proteolytic cleavage mechanism of H-Ala-Ala-Pro-Leu-pNA releasing the pNA chromophore.

Experimental Protocol: Self-Validating Assay System

To ensure data integrity, an assay must be self-validating . This means the protocol inherently controls for spontaneous substrate degradation, non-specific cleavage, and background optical interference.

Reagents Required

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5, 10 mM CaCl₂ (Alkaline pH is critical for cucumisin-like activity).

-

Substrate Stock: 10 mM H-Ala-Ala-Pro-Leu-pNA HCl in DMSO.

-

Inhibitor Control: 1 mM PMSF (Serine protease inhibitor) or 10 µM Bestatin (Aminopeptidase inhibitor).

Step-by-Step Methodology (96-Well Microplate Format)

-

System Setup (The Controls):

-

Blank (Substrate Stability): 190 µL Buffer + 10 µL Substrate.

-

Inhibitor Control (Specificity): 170 µL Buffer + 10 µL Enzyme + 10 µL PMSF.

-

Test Reaction: 180 µL Buffer + 10 µL Enzyme.

-

-

Pre-Incubation: Incubate the plate at 37°C for 10 minutes. Causality: This ensures the enzyme reaches thermodynamic equilibrium and allows the inhibitor to fully bind the active site before substrate introduction.

-

Reaction Initiation: Add 10 µL of the 10 mM Substrate Stock to all wells (Final concentration: 0.5 mM).

-

Kinetic Measurement: Immediately read absorbance at 405 nm in continuous kinetic mode (e.g., every 30 seconds for 15 minutes) at 37°C[2].

-

Data Extraction: Calculate the initial velocity ( V0 ) from the linear portion of the absorbance vs. time curve ( ΔA405/min ).

Figure 2: Standardized self-validating workflow for continuous spectrophotometric protease assays.

Causality in Experimental Choices (E-E-A-T Insights)

As an application scientist, I design protocols based on biochemical causality. Here is the reasoning behind the specific parameters of this assay:

-

Why use the HCl Salt Form? Unprotected peptides are notoriously hydrophobic. The hydrochloride (HCl) salt form significantly enhances aqueous solubility. This reduces the required volume of DMSO for the stock solution. High DMSO concentrations (>5%) can denature sensitive plant proteases; the HCl salt keeps organic solvent levels safely below 1%.

-

Why measure at 405 nm instead of 380 nm? While free pNA has an absorption maximum at ~380 nm, measuring at 405 nm is a deliberate choice. Aromatic amino acids in the crude enzyme extract absorb heavily in the UV range (280-340 nm). Shifting the measurement to 405 nm completely isolates the signal of the released pNA from the background protein absorbance, ensuring a high signal-to-noise ratio.

-

The Aminopeptidase Vulnerability (Why Bestatin is needed for crude extracts): Because H-Ala-Ala-Pro-Leu-pNA has a free N-terminus , it is vulnerable to exopeptidases (aminopeptidases) present in crude plant or tissue lysates. If an aminopeptidase sequentially cleaves the Ala-Ala-Pro residues, the resulting Leu-pNA might be cleaved by a non-specific dipeptidase, yielding a false-positive pNA signal. By adding an aminopeptidase inhibitor like Bestatin to the pre-incubation step, you isolate the endoprotease (cucumisin/chymase) activity, ensuring the assay remains a self-validating system.

References

-

Uchikoba, T., Yonezawa, H., & Kaneda, M. (1995). Cleavage specificity of cucumisin, a plant serine protease. Journal of Biochemistry, 117(5), 1126-1130. URL:[Link]

-

Niemi, M., et al. (2016). Investigation of the Germination of Barley and Wheat Grains with a Design of Experiments for the Production of Hydrolases. PubMed Central. URL:[Link]

Sources

- 1. Biotinyl-ACTH (1-39) (human)-ACTH and Sequences (40)-多肽合成公司-多肽定制-多肽厂家-南京肽谷生物技术股份有限公司 [tgpeptide.com]

- 2. Investigation of the Germination of Barley and Wheat Grains with a Design of Experiments for the Production of Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cleavage specificity of cucumisin, a plant serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Kinetic Profiling and Mechanistic Analysis of H-Ala-Ala-Pro-Leu-pNA in Serine Protease Assays

Executive Summary

The synthetic chromogenic peptide H-Ala-Ala-Pro-Leu-pNA —and its widely utilized N-terminally protected derivative, N-succinyl-Ala-Ala-Pro-Leu-pNA (Suc-AAPL-pNA) —serves as a gold-standard substrate for the kinetic characterization of elastase-like serine proteases. By mimicking the internal hydrophobic cleavage sites of native proteins, this substrate enables the precise determination of Michaelis-Menten constants ( Km , kcat , and kcat/Km ). This whitepaper provides an in-depth mechanistic analysis of AAPL-pNA cleavage, comparative kinetic data across various proteases, and a self-validating experimental framework for robust enzymatic profiling.

Molecular Rationale & Substrate Specificity

The design of Suc-AAPL-pNA is governed by the subsite specificity of the serine protease active cleft, traditionally mapped from S4 to S1'.

-

The S1-P1 Interaction (Leucine): Elastase-like enzymes and specific subtilisin-like proteases possess an S1 binding pocket tailored for small-to-medium hydrophobic side chains. While human neutrophil elastase (HNE) often targets Valine or Alanine, the Leucine at the P1 position of AAPL-pNA provides an optimal hydrophobic bulk that is highly favored by enzymes like Proteinase K and specific elastase isoforms[1][2].

-

The P2 Proline: Proline at the P2 position is critical. It acts as a structural constraint, inducing a β -turn-like conformation that properly aligns the P1 carbonyl carbon for nucleophilic attack by the active-site Serine[3].

-

N-Terminal Protection (Succinylation): The addition of a succinyl group to the N-terminus serves a dual purpose: it prevents degradation by non-specific aminopeptidases in complex biological samples and neutralizes the N-terminal charge, better simulating an internal protein sequence[1].

Cleavage Mechanism and Signal Generation

The fundamental principle of the assay relies on the distinct spectroscopic properties of the leaving group, p-nitroaniline (pNA). When covalently bound via an amide linkage to the Leucine residue, the substrate is practically colorless, with an absorbance maximum around 315 nm. Upon enzymatic hydrolysis, free pNA is liberated, shifting the absorbance maximum to 405–410 nm, yielding a distinct yellow color. This shift allows for the continuous, real-time spectrophotometric monitoring of the reaction velocity ( v0 )[1][4].

Fig 1. Two-step enzymatic cleavage of Suc-AAPL-pNA by serine proteases.

Comparative Kinetic Parameters

The kinetic constants derived from Suc-AAPL-pNA hydrolysis provide a quantitative measure of enzyme affinity ( Km ) and catalytic turnover ( kcat ). Because the P1-Leucine targets a specific subset of the S1 family of proteases, the catalytic efficiency ( kcat/Km ) varies significantly across different species and enzyme classes.

Table 1: Michaelis-Menten Constants for Suc-AAPL-pNA Hydrolysis

| Enzyme | Source Organism | Km (mM) | kcat (s −1 ) | kcat/Km (M −1 s −1 ) | Ref |

| Proteinase K | Tritirachium album | 1.29±0.02 | N/A | N/A | [2] |

| Keratinolytic Proteinase | Microsporum canis | 0.92±0.03 | 24 | 2.6×104 | [5] |

| Elastase-2 | Rattus norvegicus | N/A | N/A | 1.76×105 | [6] |

Note: Assays typically conducted at 20–25°C in Tris-HCl buffer (pH 8.0–8.6). Variations in buffer composition (e.g., addition of Ca2+ for Proteinase K stability) directly influence these parameters.

Self-Validating Experimental Methodology

To ensure scientific integrity and reproducibility, the kinetic profiling of Suc-AAPL-pNA must be executed as a self-validating system. Endpoint assays are highly susceptible to artifacts such as substrate depletion and product inhibition. Therefore, a continuous spectrophotometric assay is mandatory.

Causality Behind Experimental Choices

-

Solvent Selection (DMSO): Suc-AAPL-pNA is highly hydrophobic. It must be reconstituted in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Aqueous reconstitution will result in micro-precipitates, artificially lowering the effective [S] and skewing the Km calculation[1].

-

Buffer Composition: A standard assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 0.5 M NaCl) is utilized. The high ionic strength (NaCl) prevents non-specific protein adsorption to the microplate walls, ensuring the total enzyme concentration ( [E]t ) remains constant[1].

-

Initial Velocity ( v0 ) Constraint: Measurements must be restricted to the linear phase of the reaction where less than 10% of the substrate has been consumed. This validates the steady-state assumption underlying Michaelis-Menten kinetics.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare a 10 mM stock of Suc-AAPL-pNA in anhydrous DMSO.

-

Prepare Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl. (Add 1-10 mM CaCl2 if assaying calcium-dependent enzymes like Proteinase K)[2].

-

-

Substrate Dilution Series:

-

Dilute the stock in Assay Buffer to yield final well concentrations ranging from 0.05 mM to 2.0 mM . Ensure the final DMSO concentration remains constant (typically ≤5% ) across all wells to prevent solvent-induced enzyme denaturation.

-

-

Assay Execution:

-

Pipette substrate dilutions into a 96-well microplate.

-

Include a Blank Control (Substrate + Buffer, no enzyme) to account for the spontaneous hydrolysis of the pNA ester bond at pH 8.0.

-

Equilibrate the plate to the target temperature (e.g., 25°C)[2].

-

Initiate the reaction by rapidly adding a fixed concentration of the protease working solution.

-

-

Data Acquisition:

-

Immediately monitor the absorbance at 405–410 nm continuously for 5–10 minutes using a microplate reader.

-

Fig 2. Self-validating workflow for determining Michaelis-Menten constants.

Data Synthesis & Michaelis-Menten Derivation

Once the continuous absorbance data is collected, the raw optical density (OD) values must be converted to reaction velocity ( v0 ).

-

Calculate ΔA410/min : Extract the slope of the linear portion of the progress curve for each substrate concentration. Subtract the slope of the blank control.

-

Convert to Concentration: Use the Beer-Lambert law ( A=ϵ⋅c⋅l ). The molar extinction coefficient ( ϵ ) for free p-nitroaniline at 410 nm is approximately 8,480 M−1cm−1 to 8,800 M−1cm−1 depending on exact buffer conditions.

-

Non-Linear Regression: Plot v0 (y-axis) against the initial substrate concentration [S] (x-axis). Fit the data directly to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

v0=Km+[S]Vmax[S]Avoid using linear transformations like the Lineweaver-Burk plot for primary parameter extraction, as they disproportionately distort experimental errors at low substrate concentrations[4].

-

Derive kcat : Once Vmax is determined, calculate the turnover number using the known total enzyme concentration [E]t :

kcat=[E]tVmax

By adhering to this rigorous kinetic framework, researchers can accurately profile protease activity, screen for competitive inhibitors, and evaluate the thermodynamic stability of engineered enzymes[3][7].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Gene Cloning and Molecular Characterization of an Extracellular Poly(l-Lactic Acid) Depolymerase from Amycolatopsis sp. Strain K104-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chromogenic Protease Substrate: H-Ala-Ala-Pro-Leu-pNA HCl

This guide provides a comprehensive technical overview of L-Alanyl-L-alanyl-L-prolyl-L-leucine p-nitroanilide hydrochloride (H-Ala-Ala-Pro-Leu-pNA HCl), a chromogenic peptide substrate used in biochemical and clinical research. Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical properties, mechanism of action, and practical applications in enzyme kinetics and inhibitor screening.

Introduction: The Role of Chromogenic Substrates in Protease Research

Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to countless physiological processes and are critical targets in drug discovery. The study of their activity and inhibition requires precise and reliable tools. Chromogenic substrates, such as H-Ala-Ala-Pro-Leu-pNA HCl, are indispensable in this field. These synthetic peptides are designed to mimic the natural cleavage sites of specific proteases. They consist of a short amino acid sequence, a chromophore (a chemical group that produces a colored signal), and in this case, a hydrochloride salt to improve solubility.

The core utility of H-Ala-Ala-Pro-Leu-pNA HCl lies in its ability to generate a quantifiable colorimetric signal upon enzymatic cleavage. This allows for the direct, real-time measurement of protease activity, making it a valuable reagent for kinetic analysis, enzyme characterization, and high-throughput screening of potential inhibitors[1].

Chemical Structure and Properties

The precise chemical identity of a substrate is paramount for reproducible experimental results. H-Ala-Ala-Pro-Leu-pNA HCl is a tetrapeptide with a free N-terminus (indicated by "H-"), linked to a p-nitroanilide (pNA) group at the C-terminal leucine residue.

-

Peptide Sequence: Ala-Ala-Pro-Leu. This sequence is recognized by certain proteases that have a preference for cleaving peptide bonds C-terminal to hydrophobic residues like Leucine.

-

Chromophore: p-nitroanilide (pNA). When attached to the peptide, the substrate is colorless. Enzymatic cleavage of the amide bond between Leucine and the pNA moiety releases free p-nitroaniline. In aqueous solution at neutral or alkaline pH, p-nitroaniline exhibits a distinct yellow color with a maximum absorbance around 405-410 nm[2].

-

Salt Form: Hydrochloride (HCl). The HCl salt enhances the compound's solubility and stability in aqueous buffers commonly used for enzymatic assays.

Physicochemical Data

While a dedicated PubChem entry for H-Ala-Ala-Pro-Leu-pNA HCl is not available, its properties can be derived from its constituent parts. For context, similar but N-terminally blocked versions are well-documented. For example, N-Succinyl-Ala-Ala-Pro-Leu-pNA has a molecular formula of C27H38N6O9 and a molecular weight of 590.6 g/mol [3]. The absence of the N-terminal succinyl group and the presence of the HCl salt in the requested compound result in a different chemical profile. Based on the structure, the calculated properties are presented below.

| Property | Value | Source |

| Chemical Name | L-Alanyl-L-alanyl-L-prolyl-L-leucine p-nitroanilide hydrochloride | N/A |

| Molecular Formula | C23H35ClN6O6 | Calculated |

| Molecular Weight | 511.02 g/mol | Calculated |

| Peptide Sequence | Ala-Ala-Pro-Leu | N/A |

| Chromophore | p-Nitroaniline (pNA) | [2] |

| Max Absorbance (λmax) | 405 - 410 nm (for released pNA) | [2] |

| Appearance | Typically a white to light-yellow powder | N/A |

Mechanism of Action and Assay Principle

The use of H-Ala-Ala-Pro-Leu-pNA HCl as a substrate is based on a straightforward enzymatic reaction that produces a measurable color change.

Expertise & Experience Insight: The choice of a pNA-based substrate is a classic and robust method for monitoring certain protease activities. Its primary advantage is operational simplicity; the assay can be monitored continuously in a standard plate reader without the need for complex secondary reagents. The rate of color change is directly proportional to the enzyme's activity, providing a clear window into its catalytic efficiency.

The enzymatic reaction proceeds as follows:

-

Binding: The protease recognizes and binds to the Ala-Ala-Pro-Leu peptide sequence.

-

Hydrolysis: The enzyme catalyzes the hydrolysis of the amide bond between the carboxyl group of the Leucine (P1 position) and the amino group of the p-nitroaniline moiety.

-

Signal Generation: This cleavage releases the yellow chromophore, p-nitroaniline.

-

Detection: The increase in absorbance at 405-410 nm is monitored over time using a spectrophotometer or microplate reader.

Visualizing the Enzymatic Cleavage

The workflow from substrate to signal can be visualized as a clear, linear process.

Caption: Enzymatic hydrolysis of H-Ala-Ala-Pro-Leu-pNA releases a quantifiable yellow signal.

Applications and Target Enzymes

The specificity of a peptide substrate is determined by its amino acid sequence. The Ala-Ala-Pro-Leu sequence is a known substrate for several proteases, particularly those belonging to the chymotrypsin-like family of serine proteases.

-

Chymases: H-Ala-Ala-Pro-Leu-pNA can be cleaved by guinea pig chymase[4]. Chymases are chymotrypsin-like serine proteases stored in the granules of mast cells and are involved in inflammatory responses.

-

Plant Proteases: The substrate has been shown to be effective for assaying certain plant-derived proteases, such as melon proteinase[4].

-

Elastases: While N-terminally blocked variants like Glt-Ala-Ala-Pro-Leu-pNA are established substrates for pancreatic elastase, the unblocked "H-" form may also show activity, though potentially with different kinetic parameters[5].

Trustworthiness Note: It is crucial for researchers to empirically validate the suitability of this substrate for their specific enzyme of interest. The N-terminal blocking group (or lack thereof) can significantly impact substrate binding and turnover rates. A preliminary kinetic analysis to determine Km and kcat values is always recommended before adopting a substrate for large-scale screening.

Experimental Protocol: A Self-Validating System

This protocol provides a robust framework for measuring protease activity using H-Ala-Ala-Pro-Leu-pNA HCl in a 96-well microplate format. The inclusion of appropriate controls ensures the system is self-validating.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl. Rationale: This buffer provides a stable pH environment and ionic strength suitable for many serine proteases.

-

Substrate Stock Solution (10 mM): Dissolve the required amount of H-Ala-Ala-Pro-Leu-pNA HCl in Dimethyl Sulfoxide (DMSO). Rationale: DMSO is used to solubilize the hydrophobic peptide substrate at a high concentration. The final concentration of DMSO in the assay should be kept low (typically ≤2%) to avoid affecting enzyme activity.

-

Enzyme Solution: Prepare a stock solution of the purified protease in Assay Buffer. The optimal concentration must be determined empirically to ensure a linear rate of reaction over the desired time course.

Assay Procedure

-

Prepare Substrate Dilutions: Create a series of working substrate concentrations by diluting the 10 mM stock solution into the Assay Buffer. For a standard kinetic analysis, concentrations ranging from 0.1 to 2 times the expected Michaelis constant (Km) are recommended.

-

Set up the Assay Plate: In a clear, flat-bottom 96-well plate, add the following to each well:

-

Test Wells: 180 µL of Assay Buffer + 10 µL of diluted substrate.

-

Substrate Blank Wells: 190 µL of Assay Buffer + 10 µL of diluted substrate (no enzyme). Rationale: This control measures the rate of non-enzymatic substrate hydrolysis.

-

Enzyme Blank Wells: 190 µL of Assay Buffer (no substrate). Rationale: This control accounts for any intrinsic absorbance of the enzyme solution.

-

-

Equilibration: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate Reaction: Add 10 µL of the diluted enzyme solution to the "Test Wells" and 10 µL of Assay Buffer to the "Enzyme Blank Wells".

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

Data Analysis

-

Calculate Initial Velocity (V₀): For each substrate concentration, plot Absorbance vs. Time. The initial velocity (V₀) is the slope of the linear portion of this curve (ΔAbs/min).

-

Convert Absorbance to Molarity: Use the Beer-Lambert law (A = εcl) to convert the rate from ΔAbs/min to M/min.

-

A: Absorbance

-

ε (epsilon): Molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm)

-

c: Concentration (M)

-

l: Path length of the sample in the well (cm). This must be determined for the specific plate and volume used.

-

-

Determine Kinetic Parameters: Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the Km and Vmax.

Visualizing the Experimental Workflow

Caption: Standard workflow for protease kinetic analysis using a chromogenic substrate.

Conclusion

H-Ala-Ala-Pro-Leu-pNA HCl is a valuable tool for the specific and sensitive detection of certain protease activities. Its utility is rooted in the reliable production of a colorimetric signal directly proportional to enzymatic cleavage. By understanding its chemical properties and adhering to a robust, self-validating experimental protocol, researchers can effectively employ this substrate to elucidate enzyme kinetics, characterize novel proteases, and screen for potent inhibitors, thereby advancing both basic science and therapeutic development.

References

- (Reference details unavailable)

-

PubChem. Suc-ala-ala-pro-leu-pna | C27H38N6O9 | CID 71058124. National Center for Biotechnology Information. [Link]

- (Reference details unavailable)

-

Custom Peptide Synthesis. H-Ala-Ala-Pro-Leu-pNA. [Link]

- (Reference details unavailable)

- (Reference details unavailable)

-

Peptide Institute, Inc. Glt-Ala-Ala-Pro-Leu-pNA. [Link]

- (Reference details unavailable)

- (Reference details unavailable)

- (Reference details unavailable)

-

Lottenberg, R., et al. "Chromogenic peptide substrate assays and their clinical applications." PubMed, 1993. [Link]

Sources

In-Depth Technical Guide: Enzymatic Cleavage Dynamics of H-Ala-Ala-Pro-Leu-pNA HCl

Executive Summary

H-Ala-Ala-Pro-Leu-pNA HCl (CAS 201732-32-3) is a highly specific chromogenic peptide substrate engineered for the kinetic evaluation of serine proteases, metallo-proteinases, and specific aminopeptidases [1]. Unlike its N-terminally blocked counterparts (e.g., Suc-Ala-Ala-Pro-Leu-pNA), the free N-terminus of this hydrochloride salt expands its utility, allowing researchers to profile both endopeptidases that recognize the P4-P1 sequence and exopeptidases that sequentially process the unblocked N-terminus. This whitepaper provides an authoritative analysis of its structural biology, target protease profiles, and a self-validating methodology for kinetic assays.

Structural Biology & Cleavage Mechanism

The utility of H-Ala-Ala-Pro-Leu-pNA HCl lies in its precise alignment with the Schechter and Berger nomenclature for protease binding pockets. The peptide sequence maps to the P4-P3-P2-P1 positions, with the scissile amide bond located between the P1 Leucine residue and the p-nitroanilide (pNA) reporter moiety [2].

The Causality of the P1 Leucine Preference

The P1 Leucine is the primary determinant of substrate specificity. Proteases that efficiently cleave this substrate possess a highly hydrophobic S1 binding pocket designed to accommodate the bulky isobutyl side chain of Leucine[9]. If a polar or charged residue (such as Aspartate) were substituted at P1, the substrate would require an energetically expensive protonation event to bind to the hydrophobic S1 pocket, drastically shifting the enzyme's pH optimum and reducing the catalytic efficiency ( kcat/Km ) [9].

Upon successful binding and nucleophilic attack by the enzyme's catalytic triad, the scissile bond is hydrolyzed, releasing free p-nitroaniline. This leaving group undergoes a localized electron delocalization shift, transitioning from a colorless state to a distinct yellow chromophore with a peak absorbance at 405 nm.

Caption: Enzymatic cleavage pathway of H-Ala-Ala-Pro-Leu-pNA HCl releasing the pNA chromophore.

Target Protease Profiles

The Ala-Ala-Pro-Leu sequence is recognized by a diverse array of proteases across mammalian, bacterial, and plant kingdoms. Table 1 summarizes the quantitative and qualitative data for key enzymes known to hydrolyze this substrate.

Table 1: Proteases Exhibiting Cleavage Activity Against AAPL-pNA

| Enzyme / Source | Protease Class | Optimal pH | Known Specific Inhibitors | Biological Context / Notes |

| Elastase-2 (Rat/Porcine) | Serine Protease | 7.5 - 8.5 | Acetyl-AAPL-chloromethylketone (100 µM), Chymostatin (100 µM) | Angiotensin II-forming ability; completely abolished by specific chloromethylketones [4]. |

| Acyl Amidase-like Leucine Aminopeptidase (Human Seminal Plasma) | Aminopeptidase | 7.0 - 8.0 | Amastatin, Actinonin | Highly relevant in urogenital disease research, specifically azoospermia [3]. |

| EspI (SPATE Member) (E. coli) | Serine Protease | ~ 7.0 | PMSF, AEBSF | Exhibits an elastase-like profile. Hydrophobic P1 substitution prevents cleavage [5]. |

| Cucumisin (Melon Sarcocarp) | Plant Serine Protease | Broad | DFP (Diisopropyl fluorophosphate) | Broad specificity but highly favors AAPL and AAPF sequences [6]. |

| Asparagus Protease (Young Stems) | Cysteine Protease | 7.2 | DFP, TLCK | Requires large hydrophobic side chains at the P2 position for optimal catalysis [7]. |

| Kale Metallo-proteinase (Seedlings) | Metallo-proteinase | 9.0 | EDTA (rescued by Zn²⁺) | 22.4 kDa enzyme; activity is strictly dependent on divalent metal cations [8]. |

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, kinetic assays utilizing H-Ala-Ala-Pro-Leu-pNA HCl must be designed as self-validating systems . This means the protocol must inherently prove that the observed spectrophotometric signal is the direct result of target enzymatic activity, rather than substrate autohydrolysis or off-target cleavage.

Step-by-Step Protocol

Step 1: Substrate Stock Preparation (10 mM)

-

Action: Accurately weigh H-Ala-Ala-Pro-Leu-pNA HCl and dissolve it in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock concentration. Store in light-protected aliquots at -20°C [2].

-

Causality: The hydrophobic nature of the Ala-Ala-Pro-Leu sequence severely limits aqueous solubility. Utilizing anhydrous DMSO ensures complete dissolution while preventing premature, spontaneous hydrolysis of the delicate pNA amide bond that occurs in aqueous environments over time.

Step 2: Buffer Equilibration

-

Action: Prepare the assay buffer tailored to the target enzyme (e.g., 0.1 M Tris-HCl, pH 7.5–8.0 for mammalian elastases; 0.1 M Bis-Tris, pH 6.0 for specific plant proteases)[9]. Pre-warm the buffer to 37°C (or 35°C for Asparagus protease [7]).

-

Causality: Precise pH control is non-negotiable. For serine proteases, the pH must be maintained where the active site histidine (part of the catalytic triad) remains unprotonated, allowing it to act as a general base to abstract a proton from the catalytic serine.

Step 3: Reaction Initiation & Internal Controls (The Validation Matrix)

-

Action: Set up a 96-well microplate with three distinct conditions:

-

Experimental Well: Buffer + Enzyme + Substrate.

-

Negative Control (Blank): Buffer + Substrate (No Enzyme).

-

Inhibitor Control: Buffer + Enzyme + Specific Inhibitor (e.g., 100 µM Amastatin for aminopeptidases[3] or Chymostatin for elastase-2 [4]) + Substrate.

-

-

Causality: The Negative Control quantifies the baseline autohydrolysis of the substrate. The Inhibitor Control is the cornerstone of self-validation; a complete suppression of the 405 nm signal in this well proves that the cleavage in the Experimental Well is exclusively driven by the target enzyme's active site, ruling out trace contaminants.

Step 4: Kinetic Spectrophotometry

-

Action: Immediately upon adding the substrate, measure the absorbance at 405 nm continuously every 30 seconds for 10 to 15 minutes using a microplate reader.

-

Causality: Free p-nitroaniline has a high molar extinction coefficient at 405 nm. Continuous, real-time reading captures the initial linear velocity ( V0 ) of the reaction before substrate depletion or product inhibition skews the kinetic curve[2].

Caption: Self-validating experimental workflow for pNA-based kinetic protease assays.

Data Analysis & Kinetic Modeling

To translate raw absorbance data into actionable biochemical insights, the initial velocity ( V0 ) must be calculated from the linear portion of the absorbance-time curve.

Table 2: Quantitative Parameters for Kinetic Modeling

| Parameter | Definition | Calculation / Application |

| ΔA405/min | Rate of Absorbance Change | Derived from the linear slope of the kinetic read. Must be corrected by subtracting the Negative Control slope. |

| V0 (Initial Velocity) | Rate of Product Formation | V0=(ΔA405/min)/(ϵ×l) , where ϵ is the extinction coefficient of pNA ( ≈9.62 mM−1cm−1 ) and l is the path length. |

| Km & Vmax | Michaelis-Menten Constants | Calculated by plotting V0 against varying substrate concentrations [S] using non-linear regression or a Lineweaver-Burk plot [2]. |

By systematically applying this substrate across varying inhibitor concentrations, drug development professionals can accurately calculate IC50 values for novel protease inhibitors, leveraging the robust and predictable cleavage dynamics of the H-Ala-Ala-Pro-Leu-pNA HCl reporter system.

References

-

"H-ALA-ALA-PRO-LEU-PNA HCL — Chemical Substance Information", NextSDS. 1

-

"Application Notes and Protocols for Suc-ala-ala-pro-leu-pna in Enzyme Assays", BenchChem. 2

-

"Suc-Ala-Ala-Pro-Leu-pNA (N-Succinyl-AAPL-p-nitroanilide)", MedChemExpress. 3

-

"CAS 70968-04-6 (N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide)", BOC Sciences.

-

"Biochemical Characterization of the SPATE Members EspPα and EspI", MDPI. 5

-

"Cleavage Specificity of Cucumisin, a Plant Serine Protease", J-STAGE. 6

-

"A Cysteine Protease from Young Stems of Asparagus: Isolation, Properties, and Substrate Specificity", Taylor & Francis. 7

-

"Metallo-proteinase from the seedlings of kale (Brassica oleracea L. var. sabellica): Preparation, partial characterization and substrate specificity", PubMed/NIH. 8

-

"Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket", PubMed Central/NIH. 9

Sources

- 1. nextsds.com [nextsds.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Cleavage Specificity of Cucumisin, a Plant Serine Protease [jstage.jst.go.jp]

- 7. tandfonline.com [tandfonline.com]

- 8. Metallo-proteinase from the seedlings of kale (Brassica oleracea L. var. sabellica): : Preparation, partial characterization and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role and Measurement of Human Neutrophil Elastase

An Application Guide and Protocol for the Chromogenic Human Neutrophil Elastase (HNE) Assay

Human Neutrophil Elastase (HNE), a 29.5 kDa serine protease, is a powerful enzyme stored in the azurophilic granules of neutrophils.[1] While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its unregulated activity is implicated in the pathology of numerous inflammatory diseases. These include chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), where excessive HNE activity leads to the destructive breakdown of extracellular matrix components like elastin.[1] This pathological role makes HNE a significant target for therapeutic inhibitor development.

This guide provides a detailed methodology for measuring HNE activity using the chromogenic peptide substrate, H-Ala-Ala-Pro-Leu-pNA (Alanine-Alanine-Proline-Leucine p-nitroanilide). This assay is a robust, high-throughput method essential for basic research, enzyme characterization, and screening for novel HNE inhibitors.

Assay Principle: Chromogenic Detection of Enzymatic Activity

The H-Ala-Ala-Pro-Leu-pNA assay is a colorimetric method that relies on the specific cleavage of a synthetic peptide by HNE. The substrate consists of a short peptide sequence (Ala-Ala-Pro-Leu) that mimics a natural HNE recognition site, covalently linked to a chromophore, p-nitroaniline (pNA).

In its intact peptide form, the substrate is colorless. However, upon introduction of active HNE, the enzyme hydrolyzes the peptide bond between the Leucine (Leu) residue and the pNA moiety. This releases the p-nitroaniline molecule, which imparts a distinct yellow color to the solution. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of HNE in the sample. This increase in color can be continuously monitored by measuring the absorbance of light at 405-410 nm.[2][3]

Caption: Enzymatic cleavage of H-Ala-Ala-Pro-Leu-pNA by HNE.

Materials and Reagents

| Reagent/Material | Specifications |

| Human Neutrophil Elastase (HNE) | Purified, activity-tested enzyme.[1] |

| H-Ala-Ala-Pro-Leu-pNA HCl | Chromogenic substrate |

| Assay Buffer | 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl.[4] |

| Substrate Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |

| 96-well Microplates | Clear, flat-bottom, non-treated polystyrene |

| Microplate Spectrophotometer | Capable of kinetic reads at 405 nm or 410 nm, with temperature control |

| Standard Laboratory Equipment | Calibrated single and multichannel pipettes, reagent reservoirs, etc. |

Reagent Preparation: The Foundation of Reproducibility

Accurate reagent preparation is critical for reliable and reproducible results. Always use high-purity water (≥18 MΩ·cm) for all buffers.

-

Assay Buffer (0.1 M Tris-HCl, 0.5 M NaCl, pH 7.5)

-

Dissolve 15.76 g of Tris-HCl and 29.22 g of NaCl in 900 mL of purified water.

-

Adjust the pH to 7.5 at 25°C using 1 M NaOH.

-

Bring the final volume to 1 L with purified water.

-

Filter through a 0.22 µm filter and store at 4°C.

-

Scientist's Note: The high salt concentration (0.5 M NaCl) is often included to minimize non-specific interactions and mimic physiological ionic strength, which can influence enzyme activity.[5]

-

-

Substrate Stock Solution (20 mM)

-

The peptide-pNA substrate has poor aqueous solubility and must first be dissolved in an organic solvent.[4][6]

-

Accurately weigh the required amount of H-Ala-Ala-Pro-Leu-pNA HCl.

-

Dissolve in anhydrous DMSO to a final concentration of 20 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

HNE Enzyme Working Solution

-

Prepare the HNE stock solution as per the manufacturer's instructions, typically in a buffer such as 10 mM acetate, pH 5.5.[1]

-

On the day of the assay, prepare a working solution of HNE by diluting the stock into cold Assay Buffer.

-

The optimal final concentration in the assay well typically ranges from 5-20 nM. This must be empirically determined by the user to achieve a linear reaction rate of approximately 0.02 to 0.08 ΔA/min.

-

Scientist's Note: Always keep the enzyme solution on ice to maintain its activity. Prepare the working solution immediately before use, as proteases can be prone to autolysis at neutral pH and warmer temperatures.

-

Experimental Protocol: A Step-by-Step Workflow

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. It is highly recommended to perform all determinations in triplicate.

Caption: General workflow for the HNE inhibition assay.

Assay Plate Setup

The following table outlines the pipetting scheme for setting up control and test wells.

| Well Type | Assay Buffer | Inhibitor / Vehicle | HNE Working Solution |

| 100% Activity Control | 160 µL | 10 µL (Vehicle) | 10 µL |

| Inhibitor Test Well | 160 µL | 10 µL (Inhibitor) | 10 µL |

| No Enzyme Control | 170 µL | 10 µL (Vehicle) | - |

-

Add Components: To the appropriate wells of a 96-well plate, add the Assay Buffer and the Inhibitor solution (or vehicle, e.g., Assay Buffer with 5% DMSO, to match the inhibitor solvent).

-

Add Enzyme: Add 10 µL of the HNE working solution to all wells except the "No Enzyme Control".

-

Pre-incubation: Mix the plate gently on an orbital shaker for 10 seconds. Pre-incubate the plate at the desired assay temperature (e.g., 25°C) for 5-10 minutes. This step allows the enzyme and any potential inhibitors to interact and reach thermal equilibrium before the reaction starts.

-

Initiate Reaction: Prepare a working solution of the substrate by diluting the 20 mM stock to 2 mM in Assay Buffer. Add 20 µL of this 2 mM substrate solution to all wells to start the reaction. The final substrate concentration will be 200 µM.

-

Kinetic Measurement: Immediately place the plate into the spectrophotometer pre-set to the assay temperature. Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.

Data Analysis and Interpretation

-

Calculate Initial Velocity (V₀):

-

Plot absorbance (A₄₀₅) versus time (minutes) for each well.

-

Identify the initial linear portion of the curve (typically the first 5-10 minutes).

-

Calculate the slope of this linear portion to determine the reaction rate (V₀) in units of ΔA/min.

-

-

Calculate Enzyme Activity (Optional):

-

The rate in molar terms can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min) / (ε × l)

-

Where:

-

ε (molar extinction coefficient of pNA) = 8,800 M⁻¹cm⁻¹ at 410 nm.[7]

-

l (path length in cm). For a 200 µL volume in a standard 96-well plate, this must be measured or can be approximated (typically ~0.5-0.6 cm). It is more accurate to use a standard curve of pNA to determine this relationship for your specific plate reader.

-

-

-

Calculate Percentage Inhibition:

-

For inhibitor screening, calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] × 100

-

Where:

-

V₀_inhibitor is the rate of the inhibitor test well.

-

V₀_control is the average rate of the 100% activity control wells.

-

-

-

Determine IC₅₀ Value:

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Solution(s) |

| No or very low activity | Inactive enzyme; Incorrect buffer pH; Substrate degraded. | Verify enzyme activity with a positive control lot; Check buffer pH; Use fresh substrate aliquot. |

| High background signal | Substrate autohydrolysis; Contaminated reagents. | Run "No Enzyme" control; Use high-purity reagents and fresh buffers. |

| Non-linear reaction rate | Substrate depletion; Enzyme concentration too high. | Decrease the enzyme concentration; Ensure you are analyzing the initial linear phase. |

| Poor reproducibility | Pipetting errors; Temperature fluctuations. | Calibrate pipettes; Ensure plate is properly equilibrated to assay temperature. |

References

- Human Neutrophil Elastase (Elastase-2). (n.d.). MoBiTec. Retrieved March 25, 2026, from a specific product page detailing enzyme characteristics.

-

Elastase specific Substrates . (n.d.). PeptaNova. Retrieved March 25, 2026, from [Link].

-

Elastase and α-chymotrypsin inhibition studies . (2017). Diva-Portal.org. Retrieved March 25, 2026, from [Link].

- Szabó, G. C., Pozsgay, M., Gáspár, R., & Elödi, P. (1980). Specificity of pancreatic elastase with tripeptidyl-p-nitroanilide substrates. Acta Biochimica et Biophysica Academiae Scientiarum Hungaricae, 15(4), 263-76.

-

Human Neutrophil Elastase ELISA Kit . (n.d.). Antibodies.com. Retrieved March 25, 2026, from [Link].

- Veigas, B., et al. (2019). Design of a Chromogenic Substrate for Elastase Based on Split GFP system-Proof of Concept for Colour Switch Sensors. Biotechnology Reports, 22, e00324.

-

Elastase Inhibition Assay with Peptide Substrates – An Example for the Limited Comparability of in vitro Results . (2015). ResearchGate. Retrieved March 25, 2026, from [Link].

- Bieth, J., & Wermuth, C. G. (1973). The action of elastase on p-nitroanilide substrates.

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide, elastase substrate . (n.d.). SLS Ireland. Retrieved March 25, 2026, from [Link].

- Wang, Y., et al. (2024). Comparative inhibitory effects of phillyrin and phillygenin on elastase: mechanisms and therapeutic potential. Frontiers in Pharmacology.

- Wang, Y., et al. (2008). In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS. Analytical Chemistry, 80(6), 2050-2057.

-

Groutas, W. C. (1990). Mechanism-based inactivation of human neutrophil elastase . SOAR. Retrieved March 25, 2026, from [Link].

Sources

Spectrophotometric Measurement of H-Ala-Ala-Pro-Leu-pNA Cleavage at 405 nm: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectrophotometric measurement of enzymatic activity using the chromogenic substrate H-Ala-Ala-Pro-Leu-pNA. The cleavage of this peptide by specific proteases releases p-nitroaniline (pNA), a chromophore with a distinct absorbance maximum at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity, offering a robust and continuous assay for kinetic analysis and inhibitor screening. This document delves into the core principles, provides detailed, self-validating protocols, and offers insights into the causality behind experimental choices, targeting researchers, scientists, and drug development professionals.

Introduction: The Principle of Chromogenic Protease Assays

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. A cornerstone of protease research is the ability to accurately quantify their activity. Chromogenic substrates, such as H-Ala-Ala-Pro-Leu-pNA, have become indispensable tools in this endeavor.

The assay's principle is elegantly simple: a specific peptide sequence, recognized by the target protease, is chemically linked to a p-nitroaniline (pNA) molecule. In this conjugated form, the substrate is essentially colorless. Upon enzymatic hydrolysis of the amide bond between the peptide and the pNA moiety, the free pNA is liberated.[1] This free pNA in solution imparts a yellow color and exhibits strong absorbance at 405-410 nm.[1] The rate of this color change, therefore, provides a direct and real-time measure of the enzyme's catalytic activity.

The peptide sequence, in this case, Ala-Ala-Pro-Leu, is crucial for conferring substrate specificity. Chymotrypsin and chymotrypsin-like serine proteases are known to preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues.[2] The leucine at the P1 position of H-Ala-Ala-Pro-Leu-pNA makes it a suitable substrate for this class of enzymes.[3][4] Additionally, some elastases, which also belong to the serine protease family, can exhibit activity towards substrates with leucine at the P1 position.

This application note will provide a detailed protocol for utilizing H-Ala-Ala-Pro-Leu-pNA to measure protease activity, with a focus on chymotrypsin-like enzymes.

Materials and Reagents

For a successful and reproducible assay, the quality of reagents is paramount.

| Reagent | Recommended Supplier | Notes |

| H-Ala-Ala-Pro-Leu-pNA | Commercially Available | Store desiccated at -20°C. |

| Protease (e.g., Bovine α-Chymotrypsin) | Reputable Biochemical Supplier | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |

| Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) | Prepare in-house or purchase | Ensure the pH is optimal for the specific protease being studied. |

| Dimethyl Sulfoxide (DMSO) | ACS Grade or higher | Used to prepare the substrate stock solution. |

| 96-well, clear, flat-bottom microplates | Suitable for spectrophotometry | UV-transparent plates are recommended. |

| Microplate Spectrophotometer | Capable of reading at 405 nm | Kinetic reading capability is essential. |

| p-Nitroaniline (pNA) Standard | Reputable Chemical Supplier | For creating a standard curve to quantify product formation. |

Experimental Protocols

This section details the step-by-step procedures for preparing reagents, performing the enzyme assay, and generating a pNA standard curve for accurate quantification.

Reagent Preparation

Causality: Proper reagent preparation is critical for assay accuracy. The substrate must be fully dissolved to ensure a consistent concentration, and the buffer must maintain a stable pH at which the enzyme is optimally active.

-

Assay Buffer (50 mM Tris-HCl, pH 8.0): Dissolve Tris base in deionized water to a final concentration of 50 mM. Adjust the pH to 8.0 at the desired reaction temperature (e.g., 25°C or 37°C) using concentrated HCl. The pH of Tris buffers is temperature-dependent, so it's crucial to pH at the intended assay temperature.

-

Substrate Stock Solution (10 mM): Dissolve H-Ala-Ala-Pro-Leu-pNA in 100% DMSO to a final concentration of 10 mM. Gentle warming and vortexing may be required. Store this stock solution in aliquots at -20°C. Substrate solutions in DMSO are generally stable for several months when stored properly.[5]

-

Enzyme Working Solution: On the day of the experiment, dilute the protease stock solution in ice-cold assay buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice until use to maintain its activity.

p-Nitroaniline (pNA) Standard Curve

Causality: A standard curve is essential for converting the rate of change in absorbance (ΔA/min) to the molar concentration of the product (pNA) formed. This is based on the Beer-Lambert Law (A = εcl), where the standard curve's slope is proportional to the molar extinction coefficient (ε) under the specific assay conditions.

-

Prepare pNA Stock Solution (1 mM): Dissolve p-nitroaniline in assay buffer to a final concentration of 1 mM.

-

Serial Dilutions: Perform a series of dilutions of the 1 mM pNA stock solution in assay buffer to create standards with known concentrations (e.g., 0, 10, 25, 50, 75, 100 µM).

-

Absorbance Measurement: Add a fixed volume (e.g., 200 µL) of each standard to the wells of a 96-well plate in triplicate.

-

Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

-

Plot Data: Subtract the absorbance of the blank (0 µM pNA) from all other readings. Plot the mean absorbance values against the corresponding pNA concentrations.

-

Linear Regression: Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.99 indicates a good linear fit. The slope (m) of this line will be used to calculate the concentration of pNA produced in the enzymatic reaction.

Enzyme Activity Assay Protocol (96-well plate format)

Causality: This protocol is designed for kinetic measurements, where the change in absorbance is monitored over time. This allows for the determination of the initial reaction velocity (v₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.

-

Plate Setup: Add 170 µL of assay buffer to each well of a 96-well plate.

-

Substrate Addition: Add 10 µL of the desired concentration of the H-Ala-Ala-Pro-Leu-pNA working solution to each well. This will result in a final volume of 180 µL before the addition of the enzyme.

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure all components are at a stable temperature.

-

Initiate Reaction: Initiate the reaction by adding 20 µL of the enzyme working solution to each well. The final reaction volume will be 200 µL. For a blank control, add 20 µL of assay buffer instead of the enzyme solution.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate spectrophotometer. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes). Ensure that the measurements are taken during the initial linear phase of the reaction.

Data Analysis and Interpretation

Calculation of Enzyme Activity

-

Determine the Initial Reaction Velocity (v₀): For each sample, plot the absorbance at 405 nm against time (in minutes). The initial velocity (v₀) is the slope of the linear portion of this curve (ΔA/min).

-

Convert ΔA/min to Molar Concentration: Use the slope from the pNA standard curve to convert the rate of change in absorbance to the rate of pNA formation in molarity per minute.

Rate (M/min) = (ΔA/min) / (slope of pNA standard curve)

-

Calculate Enzyme Activity: The enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Activity (U/mL) = [Rate (M/min) * Total Assay Volume (L) * 10^6 (µmol/mol)] / Enzyme Volume (mL)

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

To determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), the assay is performed with varying substrate concentrations.

-

Vary Substrate Concentration: Set up the assay as described in section 3.3, but use a range of final H-Ala-Ala-Pro-Leu-pNA concentrations (e.g., 0.1x to 10x the expected Kₘ).

-

Measure Initial Velocities: Determine the initial velocity (v₀) for each substrate concentration.

-

Plot Data: Plot v₀ versus the substrate concentration.

-

Non-linear Regression: Fit the data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Data Presentation

Clear and concise presentation of data is crucial for interpretation and comparison.

Table 1: Kinetic Parameters for the Hydrolysis of Ala-Ala-Pro-Leu-pNA Analogs

| Enzyme | Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹M⁻¹) | Reference |

| Tenebrio molitor Chymotrypsin | Suc-Ala-Ala-Pro-Leu-pNA | 0.5 | 3.77 | 7540 | [6] |

| Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | ~1.7 | - | - | [7] |

Visualizations

Enzymatic Cleavage Workflow

Caption: Enzymatic cleavage of H-Ala-Ala-Pro-Leu-pNA and subsequent detection of pNA.

Experimental Workflow

Caption: General workflow for the spectrophotometric protease assay.

Troubleshooting

Even with a robust protocol, issues can arise. This section addresses common problems and their solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or low enzyme activity | Inactive enzyme | Use a fresh enzyme aliquot; ensure proper storage and handling. |

| Incorrect buffer pH or composition | Verify the pH of the assay buffer at the reaction temperature; ensure no inhibitory components are present. | |

| Substrate degradation | Prepare fresh substrate solution; store stock solution properly. | |

| High background absorbance | Autohydrolysis of the substrate | Run a blank control (without enzyme) to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings. |

| Contaminated reagents | Use fresh, high-quality reagents. | |

| Interfering substances in the sample | Colored or turbid compounds in the sample can interfere with absorbance readings.[8] Consider sample purification or use appropriate controls. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Product inhibition | Measure the initial velocity where the effect of product inhibition is minimal. | |

| Enzyme instability | Ensure the enzyme is stable under the assay conditions (pH, temperature). |

Conclusion

The spectrophotometric measurement of H-Ala-Ala-Pro-Leu-pNA cleavage is a powerful and versatile method for characterizing the activity of chymotrypsin-like proteases and other relevant enzymes. Its simplicity, continuous nature, and amenability to high-throughput formats make it an invaluable tool in both basic research and drug discovery. By understanding the underlying principles and adhering to carefully designed protocols, researchers can obtain reliable and reproducible data to advance their scientific inquiries.

References

-

Gaspareto, A. C., et al. (2007). A chymotrypsin-like proteinase from the midgut of Tenebrio molitor larvae. Archives of Insect Biochemistry and Physiology, 64(4), 183-194. [Link]

-

Wikipedia. (2023). Chymotrypsin. [Link]

-

ResearchGate. (2018). How can I determine protease activity from the absorbance I determined from the reaction with the substrate?[Link]

-

PubMed. (1979). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. [Link]

-

PubMed. (1975). Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. [Link]

-

ResearchGate. (2014). pNA and AMC substrates can be paired with minimal spectroscopic...[Link]

-

NCBI. (2012). Protease Assays - Assay Guidance Manual. [Link]

-

PMC. (2011). Sensitive detection of nucleic acids by PNA hybridization directed co-localization of fluorescent beads. [Link]

-

NCBI. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

-

PMC. (1986). Interference in autoanalyzer analysis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. research.unipd.it [research.unipd.it]

- 3. researchgate.net [researchgate.net]

- 4. Chymotrypsin [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ars.usda.gov [ars.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Preparation and Utilization of H-Ala-Ala-Pro-Leu-pNA HCl Stock Solutions for In Vitro Protease Assays

Introduction and Mechanistic Overview

H-Ala-Ala-Pro-Leu-pNA HCl (CAS: 201732-32-3) is a highly sensitive, synthetic chromogenic peptide substrate utilized extensively in in vitro enzymatic assays[1]. It is primarily recognized as a high-affinity substrate for plant proteases such as cucumisin (musk melon protease), exhibiting robust kinetic parameters ( Km=2.96 nM, kcat=23.9 s −1 )[2]. Additionally, it is effectively cleaved by guinea pig chymase and various grain-associated hydrolases[2][3].

The Causality of Detection: The substrate consists of a specific tetrapeptide sequence (Ala-Ala-Pro-Leu) conjugated at the C-terminus to a para-nitroaniline (pNA) reporter group. In its intact state, the amide bond between the Leucine residue and the pNA group quenches the chromophore, resulting in an absorbance peak around 315 nm. Upon specific enzymatic hydrolysis of this bond by a target protease, free pNA is released into the solution. Free pNA is distinctly yellow and exhibits a strong absorbance peak at 405 nm. By monitoring the continuous increase in absorbance at 405 nm ( ΔA405 ), researchers can quantify protease activity in real-time without the need for secondary coupling enzymes.

Enzymatic cleavage of H-Ala-Ala-Pro-Leu-pNA releasing the chromophore pNA.

Physicochemical Properties

Understanding the physical properties of H-Ala-Ala-Pro-Leu-pNA HCl is critical for maintaining its stability. The hydrophobic nature of the peptide sequence restricts its solubility in purely aqueous buffers, necessitating the use of polar aprotic solvents like DMSO or DMF for concentrated stock preparation[3][4].

| Property | Specification |

| Chemical Name | H-Ala-Ala-Pro-Leu-pNA Hydrochloride |

| CAS Number | 201732-32-3[1] |

| Molecular Formula | C₂₃H₃₄N₆O₆ · HCl[1] |

| Molecular Weight | 527.02 g/mol [1] |

| Appearance | Light yellow to off-white powder |

| Solubility | Soluble in 100% DMSO (>100 mM) or DMF[4] |

| Storage (Solid) | -20°C, desiccated and protected from light |

Stock Solution Preparation Protocol (10 mM - 50 mM)

Expertise & Experience: The "Why" Behind the Protocol

-

Solvent Choice: Using 100% anhydrous DMSO prevents the premature spontaneous hydrolysis of the amide bond that occurs in aqueous environments.

-

Aliquoting: pNA substrates are highly sensitive to moisture. Repeated freeze-thaw cycles introduce condensation into the vial, which rapidly degrades the substrate, leading to high background absorbance (a "yellowing" of the stock). Single-use aliquots form a self-validating system: if one aliquot is compromised, the rest of the batch remains perfectly intact.

Reconstitution Table

Use the following table to determine the exact volume of anhydrous DMSO required to achieve your target stock concentration based on the mass of the peptide (MW = 527.02 g/mol ).

| Substrate Mass | Volume of DMSO for 10 mM Stock | Volume of DMSO for 50 mM Stock |

| 1 mg | 189.7 µL | 37.9 µL |

| 5 mg | 948.7 µL | 189.7 µL |

| 10 mg | 1897.4 µL | 379.5 µL |

Step-by-Step Preparation

-

Equilibration: Remove the lyophilized H-Ala-Ala-Pro-Leu-pNA HCl vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

-

Dissolution: Add the calculated volume of anhydrous, molecular-biology grade DMSO (≥99.9% purity) directly to the vial.

-

Mixing: Vortex gently for 10–15 seconds. If the powder does not dissolve immediately, sonicate in a water bath for 1–2 minutes at room temperature.

-

Aliquoting: Dispense the stock solution into sterile, amber-colored microcentrifuge tubes in single-use volumes (e.g., 20–50 µL per tube).

-

Storage: Store the aliquots immediately at -20°C or -80°C. The solution is stable for up to 6 months under these conditions.

In Vitro Assay Workflow

Expertise & Experience: Assay Design Causality

-

Buffer Selection: Most target serine proteases (like cucumisin and chymase) utilize a catalytic triad (Ser-His-Asp) that requires a slightly alkaline environment to maintain the histidine residue in its unprotonated state, enabling it to act as a general base. Therefore, assay buffers must be maintained at pH 7.5–8.5 (e.g., 50 mM Tris-HCl, pH 7.8).

-

Self-Validation Check: Every assay must include a "Substrate-Only" blank. If the baseline absorbance of the substrate blank at 405 nm is unexpectedly high ( A405>0.15 for a 1 mM final concentration), it indicates that the stock solution has degraded. This built-in validation ensures that only intact substrate is used, guaranteeing the integrity of the kinetic data.

Step-by-step workflow for in vitro protease assays using pNA substrates.

Step-by-Step Assay Protocol (96-Well Plate Format)

-

Buffer Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.8). Warm the buffer to the desired reaction temperature (typically 25°C or 37°C).

-

Working Substrate Preparation: Dilute the DMSO stock solution into the assay buffer to create a 2X working solution (e.g., 2 mM for a final reaction concentration of 1 mM). Note: Keep the final DMSO concentration in the assay below 5% to prevent enzyme denaturation.

-

Plate Setup:

-

Test Wells: Add 50 µL of the enzyme sample.

-

Blank Wells: Add 50 µL of assay buffer (Substrate-Only control).

-

-

Initiation: Rapidly add 50 µL of the 2X working substrate solution to all wells using a multichannel pipette to initiate the reaction. Total volume = 100 µL.

-

Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 405 nm continuously every 30–60 seconds for 15–30 minutes.

Data Analysis and Yield Calculation

Determine the initial velocity ( V0 ) of the reaction by calculating the maximum linear slope ( ΔA405 /min) from the kinetic curve.

Calculate the volumetric enzyme activity using the Beer-Lambert Law:

Activity (U/mL)=ε×L×Vs(ΔA405/min)×VtWhere:

-

Vt = Total reaction volume (e.g., 0.1 mL)

-

Vs = Volume of enzyme sample (e.g., 0.05 mL)

-

ε = Extinction coefficient of free pNA at 405 nm ( ≈10.0 mM⁻¹ cm⁻¹)

-

L = Pathlength of the well (cm). For a 100 µL volume in a standard 96-well plate, L is approximately 0.3 cm.

(One Unit (U) is defined as the amount of enzyme required to release 1 µmol of pNA per minute under the specified assay conditions).

References

- H-Ala-Ala-Pro-Leu-pNA - 定制多肽 Source: Hongtide URL

- Source: National Institutes of Health (PMC)

- H-LEU-PNA | 4178-93-2 Source: ChemicalBook URL

- H-ALA-ALA-PRO-PNA HCL - Chemical Substance Information Source: Molbase URL

Sources

Application Note: Kinetic Profiling of Elastase Inhibitors Using H-Ala-Ala-Pro-Leu-pNA

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Applications: High-Throughput Screening (HTS), IC50 determination, and mechanistic profiling of serine protease inhibitors.

Mechanistic Overview & Assay Rationale

Human Neutrophil Elastase (HNE) is an aggressive, 29 kDa serine protease stored in the azurophil granules of neutrophils. While essential for pathogen defense, the unregulated overactivity of HNE drives the degradation of extracellular matrix proteins (elastin, collagen, fibronectin), directly implicating it in the pathogenesis of chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS) [1].

To discover and validate novel elastase inhibitors, a robust, continuous in vitro assay is required. The synthetic chromogenic peptide H-Ala-Ala-Pro-Leu-pNA (AAPL-pNA) serves as an ideal reporter substrate.

The Causality of Substrate Specificity

Why AAPL-pNA? The specificity of serine proteases is heavily dictated by the amino acid residue immediately preceding the cleavage site (the P1 position). Elastase exhibits a strong binding preference for medium-sized, hydrophobic aliphatic side chains in its S1 pocket. The Leucine (Leu) at the P1 position of AAPL-pNA perfectly satisfies this structural requirement [2].

When elastase hydrolyzes the amide bond between Leucine and the p-nitroaniline (pNA) leaving group, the electronic configuration of pNA is altered. This cleavage shifts the molecule's absorbance maximum from the UV range into the visible spectrum, generating a distinct yellow color that can be quantified at 405 nm .

Figure 1: Mechanistic pathway of elastase inhibition and AAPL-pNA substrate hydrolysis.

Assay Design: Building a Self-Validating System

A reliable high-throughput screening (HTS) protocol cannot simply mix reagents and read an output; it must be a self-validating system that controls for environmental and chemical artifacts.

The Necessity of Kinetic Mode over Endpoint Measurement

Many small-molecule drug candidates contain conjugated aromatic ring systems that intrinsically absorb light near 405 nm. If this assay were run as an endpoint measurement, the intrinsic color of the test compound would falsely elevate the absorbance reading, masking true enzyme inhibition. By measuring the rate of change ( ΔA405/min ) in a kinetic mode, the static background absorbance of the compound is mathematically eliminated, isolating the true enzymatic velocity.

The Role of Pre-Incubation

Many potent elastase inhibitors (such as Sivelestat) are slow-binding or competitive inhibitors [3]. If the enzyme, inhibitor, and substrate are added simultaneously, the initial reaction velocity will reflect uninhibited enzyme before thermodynamic equilibrium is reached. This leads to artificially high IC50 values. A 15-minute pre-incubation of the enzyme and inhibitor prior to substrate addition is mandatory to ensure accurate potency measurements.

Reagents and Materials

-

Enzyme: Human Neutrophil Elastase (HNE), purified or recombinant.

-

Substrate: H-Ala-Ala-Pro-Leu-pNA (Stock: 10 mM in anhydrous DMSO).

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 500 mM NaCl. (Note: The high ionic strength prevents enzyme aggregation and non-specific binding to the microplate walls).

-

Reference Inhibitor: Sivelestat (competitive) or SPCK (irreversible alkylator) [4].

-

Equipment: 96-well clear, flat-bottom microplates; Microplate reader capable of kinetic reads at 405 nm with temperature control (37°C).

Experimental Protocol

Step-by-Step Methodology

-

Buffer and Reagent Preparation: Equilibrate the Assay Buffer to 37°C. Prepare a working solution of HNE in Assay Buffer (e.g., 50 mU/mL). Dilute the AAPL-pNA substrate to a 1 mM working solution in Assay Buffer.

-

Inhibitor Dilution: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1% (v/v) to prevent enzyme denaturation.

-

Plate Assembly: Add reagents to the 96-well plate according to the quantitative matrix in Table 1 .

-

Pre-Incubation: Incubate the microplate at 37°C for exactly 15 minutes to allow the inhibitor to bind the enzyme.

-

Reaction Initiation: Rapidly add 10 µL of the 1 mM AAPL-pNA substrate to all wells using a multichannel pipette.

-

Kinetic Measurement: Immediately transfer the plate to the microplate reader. Measure absorbance at 405 nm every 1 minute for 30 minutes at 37°C.

Figure 2: Step-by-step experimental workflow for the 96-well kinetic elastase assay.

Table 1: 96-Well Plate Quantitative Assembly Matrix

This matrix ensures every variable is controlled. The Blank validates substrate stability, while the Enzyme Control establishes the 100% activity baseline.

| Component | Blank (Background) | Enzyme Control (100% Act.) | Positive Control (Inhibited) | Test Compound |

| Assay Buffer | 90 µL | 40 µL | 40 µL | 40 µL |

| Test Compound | - | - | - | 10 µL |

| Reference Inhibitor | - | - | 10 µL | - |

| Vehicle (e.g., 10% DMSO) | 10 µL | 10 µL | - | - |

| Elastase Enzyme | - | 50 µL | 50 µL | 50 µL |

| Action | \multicolumn{4}{c | }{\textit{Pre-incubate plate at 37°C for 15 minutes to allow inhibitor binding}} | ||

| AAPL-pNA Substrate | 10 µL | 10 µL | 10 µL | 10 µL |

| Total Volume | 110 µL | 110 µL | 110 µL | 110 µL |

Data Analysis & Interpretation

-

Determine Reaction Velocity ( V ): Select the linear portion of the kinetic curve (typically between 5 and 20 minutes). Calculate the slope ( ΔA405/min ) for all wells.

-

Background Subtraction: Subtract the velocity of the Blank well from all other velocities to account for any spontaneous substrate hydrolysis.

-

Calculate Percent Inhibition: % Inhibition=(1−VEnzyme Control−VBlankVTest Compound−VBlank)×100

-

IC50 Determination: Plot the % Inhibition against the log concentration of the test compound. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50.

Table 2: Comparative Efficacy of Standard Elastase Inhibitors

Use these benchmark values to validate the sensitivity of your assay setup [3, 4].

| Inhibitor | Target Elastase | Mechanism of Action | Typical IC50 / Ki |

| Sivelestat | Human Neutrophil Elastase | Competitive, Reversible | IC50 ~ 44 nM |

| SPCK | Human Leukocyte Elastase | Irreversible Alkylation | Ki ~ 10 µM |

| Elafin | Human Neutrophil Elastase | Tight-binding, Reversible | Ki ~ 0.5 nM |

| PMSF | General Serine Proteases | Irreversible Covalent | IC50 ~ 1-5 mM |

References

- Abcam. Neutrophil Elastase Inhibitor Screening Kit (Fluorometric).

- BenchChem.

- BPS Bioscience. Neutrophil Elastase Inhibitor Screening Assay Kit.

- BenchChem.

Application Notes & Protocols for H-Ala-Ala-Pro-Leu-pNA HCl in Microplate Reader-Based Protease Assays

Introduction: The Principle of Chromogenic Protease Assays

The tetrapeptide H-Ala-Ala-Pro-Leu-pNA HCl is a specialized chromogenic substrate designed for the kinetic analysis of proteases exhibiting chymotrypsin-like activity. These enzymes preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues, such as Leucine (Leu).

The principle of the assay is a direct, colorimetric measurement of enzyme activity. The substrate itself is a colorless molecule. However, upon enzymatic cleavage of the amide bond between the C-terminal Leucine and the p-nitroaniline (pNA) moiety, the yellow chromophore p-nitroaniline is released. This product has a strong absorbance maximum between 405 and 410 nm. By monitoring the rate of increase in absorbance at this wavelength using a microplate reader, one can determine the real-time velocity of the enzymatic reaction. The rate of pNA formation is directly proportional to the concentration of active enzyme in the sample, providing a robust method for enzyme characterization, inhibitor screening, and quality control.[1]

Caption: Enzymatic cleavage of H-Ala-Ala-Pro-Leu-pNA.

Substrate Characteristics & Handling

Specificity Profile

The peptide sequence Ala-Ala-Pro-Leu is designed to be recognized by serine proteases that cleave after hydrophobic residues. While it is a substrate for chymotrypsin, other proteases with similar specificity, such as human neutrophil elastase (HNE), may also exhibit activity towards it.[2] It is crucial to note that this substrate possesses a free N-terminus (H-Ala...). This makes it potentially susceptible to cleavage by exopeptidases like aminopeptidases, which could lead to non-specific signal generation in complex biological samples (e.g., cell lysates, tissue homogenates). For assays requiring higher specificity in such samples, consider using an N-terminally blocked analog like N-Succinyl-Ala-Ala-Pro-Leu-pNA.[1]

Solubility & Storage

Proper handling and storage of the substrate are paramount for reproducible results.

-

Lyophilized Powder: Store the solid material desiccated at -20°C for long-term stability.[3] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can lead to hydrolysis.[4]

-